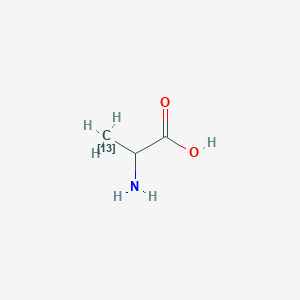

DL-Alanine-3-13C

Description

BenchChem offers high-quality DL-Alanine-3-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Alanine-3-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino(313C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480393 |

Source

|

| Record name | DL-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131157-42-1 |

Source

|

| Record name | DL-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: DL-Alanine-3-13C

Core Identity & Physicochemical Profile[1]

DL-Alanine-3-13C is a stable isotope-labeled racemic mixture of alanine, where the carbon atom at the methyl position (C3) is enriched with Carbon-13 (

Chemical Specifications

| Feature | Specification |

| Chemical Formula | |

| Molecular Weight | 90.09 g/mol (approx. +1 Da shift vs natural abundance) |

| CAS Number | 53795-94-1 (Generic labeled), 65163-25-9 (L-isomer specific ref often used for comparison) |

| Isotopic Enrichment | Typically ≥99 atom % |

| Appearance | White crystalline powder |

| Solubility | Highly soluble in water; sparingly soluble in ethanol |

| pKa Values | 2.34 (COOH), 9.69 (NH |

Synthesis & Production Logic

The production of DL-Alanine-3-13C typically follows a Strecker Synthesis pathway, chosen for its efficiency in generating racemic mixtures from labeled aldehyde precursors.

Mechanistic Pathway

The synthesis begins with Acetaldehyde-2-13C (

-

Imine Formation:

CH -

Nucleophilic Attack: Cyanide (from NaCN or KCN) attacks the imine carbon, forming

-aminonitrile. -

Hydrolysis: Acid hydrolysis converts the nitrile group (-CN) into a carboxylic acid (-COOH), yielding DL-Alanine-3-13C.

Synthesis Workflow Diagram

Figure 1: The C3 label originates from the methyl group of the acetaldehyde precursor.

Applications in Spectroscopy & Metabolism[4][5][6][7][8][9]

NMR Spectroscopy: The Methyl Advantage

In liquid-state NMR, the 3-13C label (methyl group) offers distinct advantages over 1-13C (carbonyl) or 2-13C (alpha-carbon) labels:

-

Signal Intensity: The methyl carbon is attached to three protons (

H), allowing for significant Nuclear Overhauser Effect (NOE) enhancement, resulting in higher sensitivity. -

Relaxation Dynamics: The rapid rotation of the methyl group provides favorable

and -

Chemical Shift: The methyl resonance (~17 ppm) is in a spectral region often free from interference by carbonyls or aromatics.

Metabolic Flux Analysis (MFA)

While L-Alanine is the biological substrate, DL-Alanine-3-13C is frequently used as an Internal Standard in mass spectrometry-based metabolomics.

-

Rationale: The D-isomer is generally not metabolized by mammalian enzymes (like Alanine Transaminase, ALT) during the extraction/processing time, making the DL-mix a robust recovery standard.

-

Tracing Fate: If used in systems capable of racemization (e.g., bacterial cell walls), the C3 label tracks into the pyruvate pool. Unlike C1-labeled substrates (where the label is lost as CO

via Pyruvate Dehydrogenase), the C3 label enters the TCA cycle as Acetyl-CoA (C2 position) and is retained in downstream metabolites like Glutamate and Citrate.

Metabolic Fate Diagram

Figure 2: The C3 label is conserved into the TCA cycle, unlike C1 which is often lost as CO2.

Experimental Protocols

Protocol A: Preparation of Internal Standard for LC-MS/MS

Purpose: To quantify endogenous alanine in biological plasma samples using DL-Alanine-3-13C as a surrogate reference.

Reagents:

-

DL-Alanine-3-13C (Solid)[1]

-

Methanol (LC-MS Grade)

-

Formic Acid (0.1%)

Step-by-Step:

-

Stock Solution: Dissolve 10 mg of DL-Alanine-3-13C in 10 mL of water to create a 1 mg/mL (1000 ppm) stock. Store at -20°C.

-

Working Solution: Dilute the stock 1:100 in Methanol to create a 10 µg/mL working internal standard (IS) solution.

-

Sample Spiking: Add 10 µL of the IS working solution to 50 µL of plasma sample.

-

Precipitation: Add 150 µL of ice-cold Methanol to precipitate proteins. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Injection: Transfer supernatant to a vial. Inject 5 µL onto a C18 column.

-

Detection: Monitor the transition m/z 91.0

45.0 (Endogenous) and m/z 92.0

Protocol B: Solid-State NMR Sample Packing

Purpose: To analyze the crystalline dynamics of DL-Alanine-3-13C. DL-Alanine crystallizes in a different space group (

-

Grinding: Finely grind 50 mg of DL-Alanine-3-13C using an agate mortar and pestle to ensure isotopic homogeneity and remove large crystallites that cause magnetic susceptibility broadening.

-

Rotor Filling: Pack the powder into a 3.2 mm or 4 mm Zirconia MAS (Magic Angle Spinning) rotor.

-

Compaction: Use a packing tool to compress the sample firmly. Loose packing leads to rotor imbalance at high spin speeds.

-

Cap Sealing: Seal with a Vespel or Kel-F cap. Ensure the cap is flush with the rotor body.

-

Spin Test: Slowly ramp the spin speed to 10 kHz to verify stability before acquiring the

C CPMAS spectrum.

References

-

PubChem. (2025).[1][2] DL-Alanine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2000). NMR spectroscopic study on the metabolic fate of [3-13C]alanine. PubMed.[3] Retrieved from [Link]

Sources

Technical Monograph: DL-Alanine-3-13C

This technical guide provides a comprehensive analysis of DL-Alanine-3-13C, focusing on its physicochemical properties, spectroscopic signatures, and utility in metabolic and pharmaceutical research.

Isotopic Characterization, Spectroscopic Signatures, and Metabolic Applications

Core Identity & Physicochemical Properties[1][2][3][4]

DL-Alanine-3-13C is the stable isotope-labeled racemic mixture of alanine, where the methyl carbon (position 3) is enriched with Carbon-13.[1] Unlike the biologically exclusive L-enantiomer, this racemic formulation serves as a critical internal standard in mass spectrometry and a probe in non-stereoselective metabolic tracking.

Chemical Specifications

| Property | Specification |

| Chemical Name | DL-Alanine-3-13C |

| Systematic Name | 2-Aminopropanoic acid-3-13C |

| CAS Registry Number | 131157-42-1 (Labeled); 302-72-7 (Unlabeled) |

| Linear Formula | |

| Molecular Weight | 90.09 g/mol (vs. 89.09 g/mol for unlabeled) |

| Isotopic Enrichment | Typically ≥99 atom % 13C |

| Appearance | White crystalline powder |

| Solubility | Soluble in water (166.5 g/L at 25°C); slightly soluble in ethanol |

| pKa Values | pKa1 (COOH): 2.34; pKa2 (NH3+): 9.69 |

| Melting Point | Sublimes at >280°C (decomposition) |

Structural Dynamics

The presence of the heavier isotope (

Spectroscopic Signatures

The utility of DL-Alanine-3-13C relies heavily on its distinct NMR and Mass Spectrometry profiles.

Nuclear Magnetic Resonance (NMR)

In

-

Chemical Shift (

): The C3 methyl carbon appears as a strong singlet at 17.0 – 18.0 ppm (referenced to DSS/TMS in -

Coupling Constants (

):-

: If C2 is naturally abundant

-

: In proton-coupled spectra, the methyl carbon appears as a quartet due to coupling with three attached protons (

-

: If C2 is naturally abundant

Mass Spectrometry (MS)

In GC-MS or LC-MS analysis, the molecular ion

-

Fragmentation Pattern: The loss of the carboxyl group (COOH, mass 45) typically yields a fragment ion. For DL-Alanine-3-13C, the methyl group remains attached to the amine fragment, retaining the mass shift in the daughter ions.

Synthesis & Production Logic

The production of DL-Alanine-3-13C typically follows a Strecker Synthesis adapted for isotopic efficiency. This pathway ensures the racemic nature of the product while maximizing the incorporation of the expensive

Synthetic Workflow

-

Precursor Selection: Acetaldehyde-2-13C (

) is the primary source of the isotopic label. -

Aminonitrile Formation: The labeled acetaldehyde reacts with ammonium chloride (

) and sodium cyanide ( -

Hydrolysis: The resulting aminonitrile is hydrolyzed under acidic conditions (HCl) to yield DL-Alanine-3-13C hydrochloride, which is then neutralized.

Applications in Drug Development & Metabolism[2]

While L-Alanine is the biological standard, the DL-racemate with a 3-13C label is uniquely valuable for distinguishing metabolic selectivity and acting as a robust internal standard.

Metabolic Flux Analysis (MFA)

Researchers use DL-Alanine-3-13C to probe the activity of Alanine Transaminase (ALT) and D-Amino Acid Oxidase (DAAO) .

-

L-Enantiomer Fate: Rapidly converted to Pyruvate-3-13C by ALT, entering the TCA cycle.

-

D-Enantiomer Fate: Resistant to ALT; metabolized by DAAO in the kidney/liver to pyruvate or excreted unchanged.

-

Flux Tracing: By monitoring the appearance of the 13C label in downstream metabolites (e.g., Lactate-3-13C vs. Citrate-4-13C), scientists can quantify the ratio of oxidative metabolism vs. fermentation.

Solid-State NMR (ssNMR)

The 3-13C methyl group acts as a sensitive probe for molecular dynamics in solid-state formulations.

-

Rotational Dynamics: The methyl group has a low barrier to rotation. Deuterium/Carbon line-shape analysis of this position helps characterize the mobility of drug-polymer conjugates or crystalline lattices in formulation science.

Handling, Safety, and Stability

Storage Protocols

-

Hygroscopicity: DL-Alanine is non-hygroscopic, but the labeled form should be stored in a desiccator to prevent isotopic dilution via exchange (though C-bound isotopes are non-exchangeable, moisture affects weighing accuracy).

-

Temperature: Store at room temperature (20-25°C). Stable for >5 years if kept dry.

Safety Profile

-

Toxicity: Low. Generally Recognized As Safe (GRAS) for the unlabeled analog.

-

Handling: Standard PPE (gloves, goggles) is required to prevent contamination of the sample, which is critical for trace isotope analysis.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 602, DL-Alanine. PubChem.[2] [Link]

-

Biological Magnetic Resonance Data Bank (BMRB). (2024). Metabolite Chemical Shift Data: Alanine.[2] BMRB. [Link]

-

Wiechert, W. (2001). 13C Metabolic Flux Analysis. Metabolic Engineering, 3(3), 195-206. [Link]

Sources

Technical Monograph: DL-Alanine-3-13C

The following technical guide details the properties, synthesis, and experimental applications of DL-Alanine-3-13C .

CAS Number: 131157-42-1

Molecular Formula:

Executive Summary

DL-Alanine-3-13C is a stable isotope-labeled isotopomer of the non-essential amino acid alanine, comprising a racemic mixture of D- and L-enantiomers where the methyl carbon (position 3) is enriched with Carbon-13.[1][2] Unlike its L-isomer counterpart (used primarily in protein synthesis tracking), the DL-racemate serves as a critical internal standard in metabolomics and a probe in solid-state NMR to investigate non-chiral specific environments or racemase activity. Its primary utility lies in quantitative NMR spectroscopy, metabolic flux analysis (MFA), and the structural elucidation of peptidoglycans in bacterial cell walls.

Chemical & Physical Identity

The distinct physical properties of DL-Alanine-3-13C, compared to natural abundance alanine, are driven by the mass increase (+1 Da) and the nuclear spin property of the

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| CAS Number | 131157-42-1 | Specific to DL-racemate, 3- |

| Chemical Name | DL-Alanine-3- | Synonyms: (±)-2-Aminopropionic acid-3- |

| Isotopic Purity | Essential for high-sensitivity NMR | |

| Chemical Purity | HPLC/GC verified | |

| Melting Point | 289–314 °C (dec.)[1][2][3][4][5][6][7][8] | Decomposes upon melting; range varies by crystal habit |

| Solubility | Water: ~167 g/L (25 °C) | High polarity due to zwitterionic nature |

| Appearance | White crystalline powder | Hygroscopic; store desiccated |

| NMR Active Nucleus | Chemical Shift |

Synthesis & Production Logic

The production of DL-Alanine-3-13C typically employs chemical synthesis rather than fermentation, ensuring a 50:50 racemic mixture. The Strecker Synthesis is the industry-standard protocol for generating this isotopologue, allowing precise placement of the

Mechanistic Pathway (Strecker Synthesis)

The synthesis initiates with [2-

-

Imine Formation: [2-

]Acetaldehyde reacts with Ammonium Chloride ( -

Nucleophilic Addition: Cyanide anion (

) attacks the imine carbon, forming -

Hydrolysis: Acidic hydrolysis converts the nitrile group into a carboxylic acid, yielding DL-Alanine-3-

.

Figure 1: The carbon skeleton of the methyl group originates entirely from the acetaldehyde precursor, ensuring 100% label retention at position 3.

Experimental Applications

Metabolic Flux Analysis (MFA)

In metabolic research, DL-Alanine-3-13C is used to trace pyruvate metabolism. Since alanine and pyruvate are interconverted by alanine aminotransferase (ALT), the

-

Mechanism:

-Alanine -

Detection: The label incorporation into downstream metabolites (e.g., Lactate-3-

, Citrate) is measured via -

Why DL? Using the racemate allows researchers to investigate Alanine Racemase activity in bacterial systems. If a bacteria can utilize D-Alanine, the label from the D-isomer will appear in the metabolic pool; otherwise, it remains unconsumed, serving as a specific probe for chiral selectivity.

Solid-State NMR (ssNMR)

DL-Alanine-3-13C is a standard reference material for setting the Hartmann-Hahn condition in Cross-Polarization (CP) MAS NMR experiments.

-

Protocol: The methyl signal provides a sharp, intense resonance at ~19-20 ppm (relative to TMS), used to calibrate the spectrometer's carbon channel.

-

Dynamics: Used to study molecular mobility in solid matrices (e.g., polymer blends or lyophilized pharmaceutical formulations) by measuring spin-lattice relaxation times (

).

Experimental Workflow: Metabolite Extraction & NMR

The following protocol outlines the use of DL-Alanine-3-13C as an internal standard for quantifying alanine pools in biological fluids.

Figure 2: Standardized workflow for quantitative NMR analysis.

Data Interpretation: NMR Spectral Characteristics

When analyzing DL-Alanine-3-13C, specific spectral features confirm its identity and purity.

-

-NMR (D2O):

-

The methyl protons (

) appear as a doublet of doublets (dd) centered at -

Coupling 1:

Hz (coupling to -

Coupling 2:

Hz (large splitting due to the direct bond to

-

-

-NMR (D2O):

-

C3 (Methyl): Intense singlet (if proton decoupled) at

ppm. -

C2 (

-Carbon): Small doublet due to -

C1 (Carbonyl):

ppm.[9]

-

Safety & Handling (SDS Summary)

While non-toxic, standard laboratory hygiene is required.

-

Hazards: Not classified as a dangerous substance (GHS).

-

Handling: Avoid inhalation of dust. Use standard PPE (gloves, safety glasses).

-

Storage: Store at room temperature (15-25 °C). Protect from humidity (hygroscopic).

-

Disposal: Dissolve in water and dispose of via standard chemical waste streams; no special radioactive handling is required (stable isotope).

References

-

Cambridge Isotope Laboratories. (2024). DL-Alanine (3-13C, 99%) Product Specification. Retrieved from

-

Sigma-Aldrich. (2024). DL-Alanine-3-13C Product Datasheet & CAS 131157-42-1 Verification. Retrieved from

-

Biological Magnetic Resonance Data Bank (BMRB). (2024). L-Alanine Chemical Shift Data (Entry bmse000028). Retrieved from

-

Saito, H., et al. (1984). A high-resolution solid-state 13C-NMR study on [3-13C]Ala labeled bacteriorhodopsin. Biophysical Journal. Retrieved from

-

Wishart, D.S., et al. (2024). HMDB: Human Metabolome Database - Alanine Spectrum.[7] Retrieved from

Sources

- 1. DL-Alanine-3-13C Datasheet DC Chemicals [dcchemicals.com]

- 2. isotope.com [isotope.com]

- 3. L-Alanine (3-13C) | CAS#:65163-25-9 | Chemsrc [chemsrc.com]

- 4. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]

- 5. isotope.com [isotope.com]

- 6. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

- 9. bmse000028 L-Alanine at BMRB [bmrb.io]

Isotopic Precision: A Technical Guide to DL-Alanine-3-13C Characterization

Executive Summary

DL-Alanine-3-13C (2-aminopropanoic acid, labeled at the methyl carbon) represents a critical reference standard in quantitative proteomics, metabolic flux analysis (MFA), and solid-state Nuclear Magnetic Resonance (ssNMR). Unlike uniformly labeled analogs (

This guide details the physicochemical constants, quality control workflows, and application protocols for DL-Alanine-3-13C, designed for researchers requiring high-fidelity isotopic standards.

Part 1: Physicochemical Characterization[1]

Molecular Weight Calculation

Precision in isotopic studies demands a distinction between Average Molecular Weight (used for molarity calculations) and Monoisotopic Mass (used for high-resolution Mass Spectrometry).

Standard Unlabeled Alanine (

-

Average MW:

g/mol -

Monoisotopic Mass (

):

DL-Alanine-3-13C (

-

Mass of

: -

Mass of

: -

Mass Difference (

):

| Parameter | Value | Unit | Calculation Note |

| Molecular Formula | - | Labeled at Methyl ( | |

| Monoisotopic Mass | 90.0510 | Da | |

| Average Molecular Weight | 90.0966 | g/mol | Weighted average of natural abundance isotopes + label |

| Isotopic Purity | atom % | Critical for quantitative MS | |

| Chemical Purity | % | Determined by qNMR |

Chemical Structure & Labeling Logic

The label is located on the methyl group (Position 3). This is distinct from

-

Structure:

-

Chirality: DL (Racemic).[1] Contains equimolar amounts of (R)- and (S)-enantiomers.

-

Note: While biological systems exclusively utilize L-Alanine, the DL-form is frequently preferred in ssNMR for specific crystal packing arrangements or as a cost-effective internal standard in non-chiral MS workflows.

-

Part 2: Analytical Validation & QC Protocols

Trustworthiness in isotopic data relies on validating both chemical purity and isotopic enrichment . The following workflow ensures the reagent meets analytical standards.

Quality Control Workflow (DOT Diagram)

Figure 1: Analytical Quality Control Workflow for Isotopic Standards.

Protocol: Determination of Isotopic Enrichment (MS)

Objective: Verify that

-

Instrumentation: High-Resolution Mass Spectrometry (HRMS), preferably Orbitrap or Q-TOF.

-

Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

-

Method:

-

Prepare a

solution of the standard. -

Perform Direct Infusion ESI (Positive Mode).

-

Target Ion (

):-

Unlabeled Alanine:

-

DL-Alanine-3-13C:

-

-

-

Calculation:

Where

Protocol: Positional Confirmation ( -NMR)

Objective: Confirm the label is exclusively on the methyl group (

-

Solvent:

(Deuterium Oxide). -

Reference: TSP (Trimethylsilylpropanoic acid) at 0 ppm.

-

Expectation:

- (Methyl): Enhanced singlet at ~17.0 ppm .

-

(

- (Carbonyl): Natural abundance signal at ~176 ppm.

-

Interpretation: A massive signal enhancement relative to solvent noise at 17 ppm confirms

enrichment.

Part 3: Applications in Drug Development[14]

Solid-State NMR (ssNMR) Distance Measurements

In drug formulation, DL-Alanine-3-13C is often used as a "ruler" in Magic Angle Spinning (MAS) NMR to determine internuclear distances in amorphous solid dispersions.

-

Mechanism: The isolated

spin allows for precise measurement of dipole-dipole couplings without the "spin diffusion" interference seen in uniformly labeled samples. -

Application: Verifying the spatial proximity of a drug molecule to a polymer carrier in extended-release formulations.

Metabolic Flux Analysis (MFA)

While L-Alanine is the biological substrate, the DL-racemate is used as a cost-effective internal standard for quantifying alanine pools in cell lysate.

Workflow:

-

Spike: Add known concentration of DL-Alanine-3-13C to cell lysate.

-

Derivatization: React with FMOC or OPA to stabilize amino acids.

-

LC-MS/MS: Separate enantiomers (if using chiral column) or co-elute.

-

Quantification: The

Da mass shift distinguishes the standard from endogenous alanine (

Metabolic Pathway Diagram (Alanine Transaminase)

Figure 2: Role of DL-Alanine-3-13C as an internal standard in enzymatic flux analysis.

Part 4: Handling & Stability

-

Storage: Store at Room Temperature (RT) in a desiccator. While Alanine is stable, isotopic standards are hygroscopic. Moisture absorption alters the effective weight, skewing quantitative measurements.

-

Safety: DL-Alanine is non-toxic, but standard laboratory PPE (gloves, goggles) is required to prevent contamination of the sample (human skin contains abundant L-Alanine).

-

Isotopic Stability: The

label is covalently bonded to the carbon backbone and is non-exchangeable under physiological conditions (unlike deuterium on labile protons).

References

-

PubChem. (n.d.).[1] Alanine (Compound).[2][3][4][5][6][7][8][1][9][10] National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions. Retrieved January 28, 2026, from [Link]

Sources

- 1. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Alanine - Wikipedia [en.wikipedia.org]

- 4. D-丙氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 5. L-Alanine(56-41-7) 13C NMR [m.chemicalbook.com]

- 6. 144476-54-0 CAS MSDS (DL-ALANINE-13C3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. isotope.com [isotope.com]

- 9. Buy DL-Alanine-13C3 | 144476-54-0 [smolecule.com]

- 10. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary: The Isotopic Imperative

Structural Validation and Analytical Characterization of DL-Alanine-3-

DL-Alanine-3-

For researchers employing hyperpolarized

This guide details a self-validating structure elucidation protocol, moving beyond simple identity confirmation to rigorous positional verification and chiral quantification.[1]

Analytical Workflow & Logic

The validation of DL-Alanine-3-

-

Mass Spectrometry: Confirms total mass shift and isotopic enrichment (

abundance).[1] -

NMR Spectroscopy: The "Gold Standard" for proving the

C is located specifically at the methyl (C3) position. -

Chiral Chromatography: Verifies the racemic (DL) nature, ensuring no inadvertent optical resolution occurred during synthesis.[1]

Figure 1: Analytical workflow for the structural validation of DL-Alanine-3-

Module 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the incorporation of the heavy isotope and calculate the enrichment percentage.

Methodology: Direct infusion ESI-MS (Positive Mode) is preferred over GC-MS to avoid derivatization artifacts, though GC-MS is acceptable if TBDMS derivatives are used.[1]

Theoretical Data:

-

Formula: C

H -

Monoisotopic Mass (

C): 89.0477 Da -

Target Mass (3-

C): 90.0510 Da (+1.00335 Da shift)

Interpretation Logic:

In a successful synthesis, the base peak must shift from

| Parameter | Unlabeled Alanine | DL-Alanine-3- | Pass Criteria |

| Parent Ion ( | 90.05 | 91.05 | Dominant |

| Isotope Distribution | M (100%), M+1 (~3.3%) | M (resid.), M+1 (100%) | M peak < 1% of M+1 |

Fragmentation Insight: To distinguish C3 labeling from C1 labeling by MS, analyze the fragmentation.

-

Loss of the carboxyl group (COOH, mass 45) generates the immonium ion (

). -

If C3 labeled: The fragment retains the label. Mass shift observed in fragment.[1]

-

If C1 labeled: The label is lost with CO

. Fragment mass matches unlabeled standard.[1]

Module 2: NMR Spectroscopy (Positional Fidelity)

Objective: This is the critical step. We must prove the

Experimental Setup:

-

Solvent: D

O (minimizes solvent overlap).[1] -

Reference: TSP (Trimethylsilylpropanoic acid) at 0.0 ppm.[1]

-

Frequency: 400 MHz or higher recommended for clear coupling resolution.[1]

A. C-NMR (Proton Decoupled)

In the decoupled spectrum, we expect a massive enhancement of the C3 signal due to 99% enrichment. The natural abundance signals (1.1%) of C1 and C2 will be barely visible relative to C3.

| Carbon Position | Chemical Shift ( | Signal Character (Labeled) |

| C1 (Carbonyl) | ~176.0 | Tiny singlet (Natural Abundance) |

| C2 ( | ~51.0 | Tiny singlet (Natural Abundance) |

| C3 (Methyl) | ~17.0 | Dominant Singlet |

Validation Check: If you see significant peaks at 51 ppm or 176 ppm comparable to the 17 ppm peak, the labeling is non-specific (scrambled).

B. H-NMR (Coupled - The "Smoking Gun")

This is where the physics of the isotope validates the structure. The

-

Unlabeled Alanine: The methyl protons (H3) appear as a simple doublet (

~1.47 ppm) due to coupling with the single neighbor proton on C2 ( -

DL-Alanine-3-

C: The methyl protons are attached directly to a

The Resulting Multiplet:

The standard doublet is split again by the

-

Large Splitting (

): ~129 Hz (The two halves of the signal will be separated by ~0.32 ppm). -

Small Splitting (

): ~7 Hz (Maintained from the C2 proton).[1]

Table:

| Proton Group | Chemical Shift | Multiplicity (Unlabeled) | Multiplicity (3- | Coupling Constants |

| H3 (Methyl) | 1.47 ppm | Doublet (d) | Doublet of Doublets (dd) | |

| H2 ( | 3.78 ppm | Quartet (q) | Doublet of Quartets (dq) |

Self-Validating Logic:

Calculate the integration of the

Module 3: Chiral Purity (DL Verification)

Objective: Confirm the compound is a racemic mixture (50:50 D:L) and has not undergone spontaneous resolution or enzymatic degradation.

Methodology: Ligand Exchange Chromatography (LEC) or Chiral Crown Ether HPLC.[1]

-

Column: Chiralpak MA(+) or Crownpak CR(+).

-

Mobile Phase: Aqueous CuSO

(2 mM) is common for ligand exchange.[1] -

Detection: UV at 254 nm.[1]

Expected Results:

-

DL-Alanine-3-

C: Two distinct peaks with Area Ratio 1:1 ( -

L-Alanine-3-

C (Impurity/Control): Single peak matching the second eluting peak (typically).

Note: Optical Rotation (

Application Context: Metabolic Flux

Understanding the structure is vital because of the metabolic fate of the C3 carbon. In hyperpolarized MRI studies, 3-

Figure 2: Metabolic fate of the C3 label. Note that if the label were on C1, it would be lost as

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Alanine.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods: 13C-NMR Coupling Constants. University of Wisconsin-Madison.[1] [Link]

-

Biological Magnetic Resonance Data Bank (BMRB). L-Alanine Chemical Shifts.[Link]

Sources

DL-Alanine-3-13C isotopic purity

Topic: DL-Alanine-3-13C Isotopic Purity: Technical Validation & Application Guide Audience: Researchers, Senior Scientists, Drug Development Professionals.[1]

Executive Summary

The precise characterization of DL-Alanine-3-13C (3-13C-labeled racemic alanine) is a critical competency in structural biology, solid-state NMR calibration, and metabolic flux analysis. Unlike its enantiopure counterparts, the racemic nature of DL-Alanine-3-13C presents unique challenges and opportunities in physical chemistry applications, particularly in the calibration of Cross-Polarization Magic Angle Spinning (CP-MAS) experiments where crystalline packing differences between racemic and enantiopure forms dictate spectral resolution.

This guide provides a rigorous, self-validating technical framework for assessing the isotopic purity, chemical integrity, and application suitability of DL-Alanine-3-13C.

Molecular Architecture & Isotopic Physics

DL-Alanine-3-13C is defined by the substitution of the methyl carbon (C3) with the stable isotope Carbon-13 (

-

Chemical Formula:

-

Molecular Weight: ~90.09 g/mol (vs. 89.09 g/mol for unlabeled).

-

Spin Physics: The

nucleus possesses a nuclear spin of -

Chirality: As a racemate (DL), the material contains an equimolar (50:50) mixture of (

)-alanine and (

Synthesis Logic (The Strecker Pathway)

The introduction of the

Figure 1: Synthetic logic flow for DL-Alanine-3-13C production via Strecker synthesis, ensuring C3-specific labeling.

Analytical Validation: A Self-Validating Protocol

Trustworthiness in isotopic labeling requires a multi-modal approach. Relying on a single method (e.g., MS alone) can obscure positional scrambling or dilution effects. The following protocol integrates qNMR and HR-MS .

Protocol A: Isotopic Enrichment via Proton-Coupled NMR

This method validates that the label is at the C3 position and quantifies the enrichment level relative to the carbonyl carbon (natural abundance baseline).

-

Sample Prep: Dissolve 15 mg of DL-Alanine-3-13C in 600 µL of

. Add trace TMSP (internal reference). -

Acquisition: Run a quantitative inverse-gated decoupled

NMR experiment (to suppress NOE enhancement for integration accuracy).-

Relaxation Delay (D1): Must be

(typically >30s for carbonyls).

-

-

Analysis:

-

Observe the doublet at ~17 ppm (Methyl C3). The coupling constant

(if C2 were labeled) or satellite peaks reveal the enrichment. -

Calculation: Compare the integral of the C3 peak against the C1 (Carbonyl) peak.

-

Note: If the ratio exceeds ~90, the enrichment is effectively >99%.

-

Protocol B: High-Resolution Mass Spectrometry (HR-MS)

MS confirms the mass shift (

-

Method: Direct infusion ESI-MS (Positive Mode).

-

Expectation:

-

M+H (Unlabeled): 90.0555 m/z

-

M+H (Labeled): 91.0589 m/z

-

-

Purity Calculation:

Where

Quantitative Data Summary

| Parameter | Specification | Validation Method |

| Chemical Purity | HPLC (C18 column, 210 nm) | |

| Isotopic Enrichment | HR-MS / qNMR | |

| Optical Rotation | Polarimetry (c=2, 1M HCl) | |

| Appearance | White Crystalline Powder | Visual Inspection |

| Mass Shift | +1.003 Da | ESI-MS |

Applications in Research

Solid-State NMR Calibration

DL-Alanine-3-13C is the "gold standard" for setting the Hartmann-Hahn matching condition in Cross-Polarization (CP) experiments.

-

Why DL? The racemic crystal structure allows for efficient packing that yields sharp, distinct lines for the methyl, alpha, and carbonyl carbons, often superior to enantiopure L-Alanine for spectrometer setup.

-

Mechanism: The

label at C3 provides a high-sensitivity signal at ~17-20 ppm, allowing rapid optimization of the magic angle (54.74°) and pulse widths.

Metabolic Flux Analysis (MFA)

While L-Alanine is the biological standard, DL-Alanine-3-13C is used in:

-

Bacterial Cell Wall Studies: Bacteria (e.g., E. coli, B. subtilis) utilize D-Alanine in peptidoglycan synthesis. Using the racemic mix allows simultaneous tracing of anabolic pathways for both isomers if chiral separation (e.g., Marfey's reagent) is performed downstream.

-

Internal Standardization: The racemic mix serves as a cost-effective internal standard for quantifying alanine pools in complex lysates via MS, assuming the biological sample is purely L-Alanine.

Figure 2: Integrated Quality Control (QC) workflow for validating isotopic and chemical purity.

Handling & Stability

-

Storage: Hygroscopic. Store at Room Temperature (20-25°C) in a desiccator. For long-term storage, -20°C is recommended to prevent moisture uptake which can affect weighing accuracy for quantitative studies.

-

Solubility: Highly soluble in water (~160 g/L).

-

Safety: Non-hazardous (GHS Classification: Not a hazardous substance).[3] Standard laboratory PPE (gloves, goggles) is sufficient.

References

-

Tuzi, S., et al. (1993). A high-resolution solid-state 13C-NMR study on [3-13C]Ala... bacteriorhodopsin.[4] European Journal of Biochemistry. [Link]

-

Organic Syntheses. Preparation of dl-Alanine (General Strecker Method). [Link]

-

National Institutes of Health (NIH). Solid state NMR structural characterization of self-assembled peptides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DL-Alanine-3-13C Datasheet DC Chemicals [dcchemicals.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. Conformation and dynamics of transmembrane helices, loops and termini, and hydration-induced conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: High-Fidelity Synthesis of DL-Alanine-3-13C

Executive Summary & Strategic Rationale

The precise synthesis of DL-Alanine-3-13C is a foundational protocol in metabolic flux analysis and biomolecular NMR studies. While enzymatic routes exist, they often suffer from scale limitations and complex purification matrices. For research and drug development applications requiring high isotopic enrichment (>99 atom % 13C) and chemical purity, chemical synthesis via the acetamidomalonate pathway is the superior methodology.

Why the Acetamidomalonate Route?

Unlike the Strecker synthesis, which would require the handling of volatile and potentially unstable Acetaldehyde-2-13C, the acetamidomalonate route utilizes Methyl Iodide-13C (

-

Atom Economy:

is a primary commercial isotope source, ensuring high availability and defined enrichment levels. -

Robustness: The diethyl acetamidomalonate precursor is a stable, crystalline solid that forms a nucleophilic enolate cleanly, minimizing side reactions common in aldehyde condensations.

-

Scalability: This protocol is linearly scalable from milligram to multi-gram batches.

Synthetic Workflow Visualization

The following diagram outlines the critical reaction pathway, highlighting the specific incorporation of the Carbon-13 label (marked in red).

Figure 1: Strategic reaction pathway for the synthesis of DL-Alanine-3-13C. The 13C label is introduced in the alkylation step.[1]

Detailed Experimental Protocol

Phase 1: Enolate Formation and Isotopic Alkylation

Objective: C-Alkylation of the malonate backbone with

Reagents:

-

Diethyl acetamidomalonate (DEAM): 1.1 equivalents (relative to

) -

Methyl Iodide-13C (

): 1.0 equivalent (Limiting Reagent) -

Sodium Ethoxide (NaOEt): 1.1 equivalents

-

Absolute Ethanol (EtOH): Solvent (Dry)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (

). -

Solvent Prep: Dissolve sodium metal (1.1 eq) in absolute ethanol to generate a fresh NaOEt solution. Alternatively, use commercial 21% NaOEt in EtOH.

-

Enolate Formation: Add Diethyl acetamidomalonate (1.1 eq) to the stirring NaOEt solution at room temperature. The solution will turn clear or slightly yellow as the enolate forms. Stir for 30 minutes.

-

Alkylation: Cool the mixture to 0°C. Add

(1.0 eq) dropwise via a syringe.-

Note:

is volatile (bp 42°C). Ensure the condenser is efficient (glycol coolant recommended).

-

-

Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (60-70°C) for 3-4 hours.

-

Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane). The disappearance of the starting material spot indicates completion.

-

Workup: Evaporate the ethanol under reduced pressure. Resuspend the solid residue in water and extract with Ethyl Acetate (3x). Dry the organic layer over

and concentrate to yield the intermediate: Diethyl-2-acetamido-2-(

Phase 2: Global Deprotection (Hydrolysis & Decarboxylation)

Objective: Removal of ethyl esters and acetyl group, followed by thermal decarboxylation to yield the amino acid.

Reagents:

-

Concentrated Hydrochloric Acid (6M - 12M HCl)

Protocol:

-

Suspend the crude alkylated intermediate in 6M HCl (10 mL per gram of intermediate).

-

Heat to reflux (approx. 100-110°C) for 12-18 hours.

-

Concentrate the solution to dryness under vacuum to remove excess HCl. The residue is crude DL-Alanine-3-13C

HCl.

Phase 3: Purification & Isolation

Objective: Desalting and isolation of the free zwitterion.

Protocol:

-

Dissolve the crude hydrochloride salt in a minimum volume of distilled water.

-

Ion Exchange: Load onto a column containing Dowex 50W-X8 (H+ form) cation exchange resin.

-

Wash: Elute with distilled water until the effluent is neutral (removes anionic impurities and non-basic byproducts).

-

Elution: Elute the amino acid with 1M

. Ninhydrin stain can be used to track the amino acid fractions. -

Final Isolation: Combine active fractions and lyophilize (freeze-dry) to obtain DL-Alanine-3-13C as a white, fluffy powder.

-

Recrystallization (Optional): If higher purity is required, recrystallize from Water/Ethanol.

Quality Control & Characterization

The success of the synthesis is validated by the specific NMR signature of the Carbon-13 label.

| Analytical Method | Expected Signal / Observation | Mechanistic Insight |

| Doublet at | The methyl protons are split by the directly attached | |

| This large coupling constant is definitive proof of | ||

| Enhanced singlet at | Signal intensity will be 100x greater than natural abundance background. | |

| Mass Spectrometry | Shift of +1 Da compared to unlabeled Alanine (90.05 Da). |

Safety & Handling (Self-Validating Systems)

Methyl Iodide-13C (

-

Hazard: Potent alkylating agent, neurotoxin, and suspected carcinogen.[8]

-

Containment: Handle strictly in a certified fume hood.

-

Quenching: Keep a beaker of 10% aqueous Ammonium Hydroxide or Sodium Thiosulfate solution nearby. Any spills or contaminated glassware should be immediately immersed in this solution to destroy the alkyl halide.

-

Cold Trap: When concentrating reaction mixtures containing residual methyl iodide, use a liquid nitrogen trap to prevent release into the vacuum pump exhaust.

References

-

Organic Syntheses. "dl-Alanine." Org.[8][9][10] Synth.1929 , 9,[11] 4. [Link]

-

National Institutes of Health (NIH). "Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins." J Biomol NMR.2011 , 49(1), 17–29. [Link]

-

Organic Syntheses. "Methyl Iodide." Org.[8][9][10] Synth.1933 , 13,[8][12] 60. [Link]

Sources

- 1. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistnotes.com [chemistnotes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. scispace.com [scispace.com]

- 8. reddit.com [reddit.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

DL-Alanine-3-13C metabolic tracer introduction

A Technical Guide for Metabolic Flux Analysis in Complex Systems

Part 1: Executive Summary & Tracer Architecture

DL-Alanine-3-13C (Methyl-13C-Alanine) represents a specialized class of metabolic tracers that bridges the gap between mammalian energetics and microbial anabolism. Unlike pure L-isomers used strictly for mammalian fluxomics, the racemic DL-mixture provides a unique dual-window into biological systems, particularly in microbiome-host co-metabolism and cost-efficient high-throughput screening .

This guide details the technical deployment of DL-Alanine-3-13C, focusing on the distinct metabolic fates of the L- and D-enantiomers and the rigorous interpretation of Mass Isotopomer Distributions (MIDs) derived from the C3-label.

The Isotopic Signature[1]

-

Chemical Formula: CH₃CH(NH₂)COOH

-

Label Position: Carbon-3 (Methyl group).[1]

-

Enrichment: >99 atom % 13C.[2]

-

Chirality: 50:50 mixture of L- and D-isomers.

Why Carbon-3? The C3 position is chemically non-labile during transamination, making it an ideal conserved marker for the carbon skeleton of pyruvate. Unlike C1 (carboxyl) labels which are frequently lost as CO₂ during decarboxylation events (e.g., Pyruvate Dehydrogenase complex), the C3 label is retained as it enters the TCA cycle as Acetyl-CoA (C2-labeled) or Oxaloacetate (C3-labeled).

Part 2: Metabolic Fates & Pathway Logic[1]

To accurately interpret data from DL-Alanine-3-13C, one must decouple the metabolic trajectories of its two enantiomers.

1. The L-Alanine Fate (Mammalian Energy Axis)

L-Alanine is rapidly transaminated to Pyruvate via Alanine Transaminase (ALT/GPT). The [3-13C] label tracks directly to [3-13C]Pyruvate. From there, it bifurcates:

-

Oxidative Decarboxylation (PDH): Pyruvate

Acetyl-CoA. The C3 methyl of pyruvate becomes the C2 methyl of Acetyl-CoA. -

Anaplerosis (PC): Pyruvate

Oxaloacetate.[1][3] The C3 methyl is retained as the C3 of Oxaloacetate. -

Gluconeogenesis: Pyruvate

Glucose. The label appears in C1 and C6 of glucose due to triose phosphate isomerization.

2. The D-Alanine Fate (Microbial/Specialized Axis)

-

Bacterial Anabolism: D-Alanine is a critical component of the peptidoglycan cell wall (NAM-NAG peptide cross-links). In microbiome studies, D-Alanine-3-13C enrichment in cell wall hydrolysates quantifies bacterial growth rates independent of host protein turnover.

-

Mammalian D-AAO: In kidney and liver tissues, D-amino acid oxidase (DAAO) converts D-Alanine to Pyruvate, releasing H₂O₂ and ammonia. Crucial Note: This converges with the L-pathway (producing labeled pyruvate) but generates oxidative stress, which can confound stress-response metabolic studies.

Visualization: The Dual-Fate Pathway

The following diagram illustrates the divergent and convergent pathways of DL-Alanine-3-13C.

Figure 1: Divergent metabolic fates of DL-Alanine-3-13C. Blue pathways indicate standard mammalian L-metabolism; Yellow indicates bacterial anabolism; Red indicates the convergent D-AAO pathway.

Part 3: Experimental Protocol (MFA Workflow)

This protocol is designed for GC-MS based Metabolic Flux Analysis in mammalian cell culture, assuming the researcher wishes to trace the L-component flux into the TCA cycle.

Phase 1: Experimental Design & Tracer Delivery[4]

-

Media Formulation: Prepare custom DMEM/RPMI lacking Alanine and Pyruvate.

-

Tracer Addition: Add DL-Alanine-3-13C to a final concentration of 0.5 – 2.0 mM.

-

Note: Since only 50% is L-isomer, ensure the L-concentration matches physiological requirements (e.g., if 0.4 mM L-Ala is standard, add 0.8 mM DL-Ala).

-

-

Equilibration: Culture cells for at least 3 doublings (steady-state MFA) or varying short time-points (0, 15, 30, 60 min) for dynamic flux (instationary MFA).

Phase 2: Quenching & Extraction

Critical Step:[5] Metabolism must be arrested instantly to prevent "scrambling" of isotopes.

-

Quench: Rapidly wash cells with ice-cold saline (0.9% NaCl).

-

Extract: Add 500 µL of -80°C 80% Methanol/20% Water .

-

Scrape & Collect: Scrape cells on dry ice; transfer lysate to a tube.

-

Phase Separation: Add chloroform (if lipid removal is required) or centrifuge at 14,000 x g for 10 min at 4°C to pellet protein/debris. Collect supernatant.

Phase 3: Derivatization (TBDMS Method)

For GC-MS, amino acids and TCA intermediates must be volatile. The TBDMS (tert-butyldimethylsilyl) method is preferred for its stability and distinct M-57 fragments.

-

Dry: Evaporate supernatant to dryness under nitrogen stream.

-

React: Add 50 µL MTBSTFA + 1% TBDMCS and 50 µL Acetonitrile.

-

Incubate: Heat at 60°C for 60 minutes.

-

Analyze: Inject 1 µL into GC-MS (Splitless mode).

Part 4: Data Interpretation & Calculation[1][4][6][7]

Mass Isotopomer Distribution (MID)

The raw data from GC-MS will provide ion intensities for M+0 (unlabeled), M+1 (one 13C), etc.

| Metabolite | Fragment (TBDMS) | Target Carbons | Expected Label from Ala-3-13C |

| Alanine | m/z 260 (M-57) | C1, C2, C3 | M+1 (Direct tracer uptake) |

| Pyruvate | m/z 174 (M-57) | C1, C2, C3 | M+1 (Direct transamination) |

| Lactate | m/z 261 (M-57) | C1, C2, C3 | M+1 (LDH activity) |

| Citrate | m/z 459 (M-57) | All 6 carbons | M+1 (via Acetyl-CoA) or M+1 (via PC) |

| Glutamate | m/z 432 (M-57) | All 5 carbons | M+1 (1st turn TCA) |

Calculating Fractional Enrichment

To quantify the contribution of the tracer to the pool, calculate the Fractional Enrichment (FE):

-

: Abundance of isotopomer

- : Number of carbon atoms in the fragment.

Correcting for Natural Abundance

Raw MS data includes natural 13C (1.1% per carbon). You must use a correction matrix (e.g., using software like IsoCor or MetaboAnalyst ) to strip natural abundance before calculating flux.

The "DL" Confounder Check: If you observe unexpectedly high M+0 Alanine in the intracellular pool despite high extracellular tracer, it may indicate that the D-Alanine is not being transported or metabolized, diluting the total pool measurement if your method does not separate chiral forms.

-

Solution: Use a chiral GC column (e.g., Chirasil-L-Val) to separate D- and L-Alanine peaks if specific isomer utilization rates are required.

Part 5: References

-

Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325. Link

-

Hiller, K., et al. (2013). MetaboAnalyst: a web server for metabolomic data analysis and interpretation. Nucleic Acids Research, 41(W1), W77–W83. Link

-

Konno, R. (2001). Rat D-amino-acid oxidase: structure, function, and regulation. Amino Acids, 20(1), 1-13. (Grounding for D-AAO activity in mammalian liver/kidney). Link

-

Takahashi, M., et al. (2018). Incorporation of D-alanine into the peptidoglycan of stationary-phase Staphylococcus aureus. Microbiology, 164(2), 178-186. (Application of D-Ala tracing). Link

-

Young, J. D., et al. (2011). 13C metabolic flux analysis of a dual-species microbial consortium. Metabolic Engineering, 13(6), 656-665. (Grounding for mixed species/DL tracing). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Tracing the Flow: A Technical Guide to 13C Stable Isotope Analysis in Metabolic Flux and Drug Discovery

Introduction: The "Movie" of Metabolism

In the landscape of drug discovery and systems biology, static metabolomics is akin to a photograph: it tells you what is present and how much, but it cannot tell you how fast it got there or where it is going. A tumor cell might have high intracellular lactate levels because it is producing it rapidly (Warburg effect) or because it has stopped excreting it. A static snapshot cannot distinguish between these diametrically opposed scenarios.

13C Stable Isotope Tracing transforms this photograph into a movie. By introducing a "heavy" carbon tracer, we can track the kinetics of metabolic pathways, quantify the rates of reaction (flux), and map the carbon fate within the complex network of cellular metabolism.[1][2]

This guide serves as a technical blueprint for implementing 13C tracing, moving from fundamental physics to actionable experimental protocols and flux modeling.

Fundamental Principles

The Physics of the Tracer

Carbon-13 (

-

Natural Abundance: In nature, carbon consists of ~98.9%

and ~1.1% -

Mass Difference: This extra neutron adds ~1.00335 Da to the atomic mass. This mass shift is detectable by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2]

-

Kinetic Isotope Effect (KIE): Unlike Deuterium (

), which can significantly slow down reaction rates due to the primary KIE (bond breaking),

Isotopologues vs. Isotopomers

Precision in terminology is non-negotiable in fluxomics.

| Term | Definition | Detection Method |

| Isotopologue | Molecules that differ only in their isotopic composition (e.g., M+0 vs M+6 glucose). They have different masses. | Mass Spectrometry (MS) |

| Isotopomer | Isotopic isomers.[3] Molecules with the same number of | NMR or MS/MS (fragmentation) |

| Mass Isotopomer Distribution (MID) | The fractional abundance of each isotopologue (M+0, M+1... M+n) normalized to the total pool. | MS |

Experimental Workflow

The success of a 13C experiment relies on preserving the metabolic state at the exact moment of quenching.

Figure 1: The 13C Metabolic Flux Analysis Workflow. The transition from Culture to Quenching is the most critical step to prevent artifactual turnover of high-energy metabolites (ATP, NADPH).

Tracer Selection Strategy

-

[U-

]Glucose: The "Global Scout." Labels glycolysis, TCA cycle, Pentose Phosphate Pathway (PPP), and amino acid synthesis. Used for general metabolic profiling. -

[1,2-

]Glucose: Distinguishes between Glycolysis and the Oxidative PPP. (Oxidative PPP decarboxylation removes C1, losing the label). -

[U-

]Glutamine: Essential for studying TCA cycle anaplerosis, reductive carboxylation (common in hypoxia/cancer), and nucleotide biosynthesis.

Detailed Protocol: In Vitro [U-13C]Glucose Tracing

Target: Determining TCA Cycle Activity in Cancer Cells

Expert Insight: The most common failure mode is incomplete quenching, leading to ATP hydrolysis and alteration of the Energy Charge ratio.

Step 1: Preparation (Day 0)

-

Seed cells in 6-well plates.

-

Ensure cells are in the exponential growth phase (60-70% confluence) at the time of tracing. Over-confluent cells alter metabolism due to contact inhibition.

Step 2: The Labeling Pulse (Day 1)

-

Wash: Aspirate growth media. Rapidly wash 1x with warm PBS (37°C).

-

Label: Add specific media containing [U-

]Glucose (usually 10-25 mM) instead of natural glucose.-

Note: The media must be dialyzed FBS or charcoal-stripped FBS to remove unlabeled glucose/glutamine from the serum.

-

-

Incubate: For steady-state flux analysis, incubate for 24 hours (or at least 5x the doubling time). For kinetic flux profiling, harvest at multiple time points (e.g., 15m, 30m, 1h, 2h).

Step 3: Quenching & Extraction (The Critical Minute)

-

Quench: Place the plate on a bed of dry ice or submerge in liquid nitrogen vapor immediately after aspirating media.

-

Wash: (Optional but risky) Rapid wash with ice-cold ammonium acetate (150 mM) to remove extracellular tracer. Warning: PBS causes ion suppression in MS.

-

Extract: Add 80% Methanol / 20% Water (pre-chilled to -80°C). Volume: 500 µL per well.

-

Scrape: Scrape cells while keeping the plate on dry ice. Transfer lysate to Eppendorf tubes.

-

Cycle: Vortex vigorously (30s) -> Freeze in Liquid N2 -> Thaw on ice. Repeat 3x to rupture membranes.

-

Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.

-

Dry: Transfer supernatant to a new tube. Dry under nitrogen gas or SpeedVac (no heat).

Step 4: LC-MS Analysis

Reconstitute in LC-compatible solvent (e.g., 50% Acetonitrile). Analyze using HILIC (Hydrophilic Interaction Liquid Chromatography) to retain polar metabolites like amino acids and sugar phosphates. High-Resolution MS (Orbitrap or Q-TOF) is preferred to resolve

Data Analysis: From Peaks to Flux

Natural Abundance Correction (NAC)

Raw MS data includes "background"

-

The Algorithm: You must subtract the theoretical natural distribution based on the molecule's elemental formula.

-

Tools: IsoCor, AccuCor, or vendor software (e.g., TraceFinder).

-

Validation: An unlabeled control sample must show standard natural distribution (e.g., M+0 ~90%, M+1 ~5%).

Metabolic Flux Analysis (MFA)

Enrichment (

-

High Enrichment: Means the metabolite pool has turned over and been replaced by the tracer.

-

High Flux: The rate of flow. A small pool with high flux saturates quickly. A large pool with high flux saturates slowly.

-

Modeling: To derive flux, you must fit the MID data to a stoichiometric model using software like INCA (Isotopomer Network Compartmental Analysis) or Metabolic Flux Analysis packages in MATLAB/Python.

Figure 2: Carbon Transition Map. [U-13C]Glucose (M+6) generates M+3 Pyruvate. Entry into TCA via PDH creates M+2 Citrate. Anaplerosis from unlabeled Glutamine dilutes the label at α-Ketoglutarate, a key calculation point for flux modeling.

Applications in Drug Development[2]

Target Validation (The "Roadblock" Test)

If a drug targets an enzyme (e.g., Glutaminase inhibitor CB-839), static levels of Glutamate might remain normal due to compensatory uptake. However, 13C-Glutamine tracing will show a massive drop in the transfer of label from Glutamine to Glutamate and TCA intermediates.

-

Result: Validates the drug engages the target and inhibits flux in vivo.

Mechanism of Action (MoA)

-

Warburg Effect: Tumors ferment glucose to lactate even in oxygen. 13C-Glucose tracing quantifies the ratio of Lactate M+3 (glycolysis) vs. Citrate M+2 (oxidation).

-

Reductive Carboxylation: Under hypoxia or mitochondrial defect, cells run the TCA cycle backward (Gln -> aKG -> Citrate -> Lipids). This is distinctively visible as M+5 Citrate from [U-13C]Glutamine.

References

-

Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology and Biotechnology. Link

-

Buescher, J. M., et al. (2015).[3] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell. Link

-

Su, X., et al. (2014). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry. Link

-

Young, J. D. (2014).[4] INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. Link

Sources

Applications of 13C labeled amino acids in research

Advanced Applications of C-Labeled Amino Acids: From Structural Biology to Systems Metabolism

Executive Summary: The Isotopic Advantage

In the landscape of modern bioanalysis,

-

Quantitative Proteomics (SILAC): Enabling relative quantification of protein expression with sub-5% error rates.

-

Structural Biology (NMR): Extending the size limit of soluble proteins analyzable by NMR through methyl-TROSY techniques.

-

Metabolic Flux Analysis (

C-MFA): Providing the only direct measure of intracellular reaction rates (fluxes) in cancer metabolism and bioprocessing.

This guide synthesizes field-proven protocols and mechanistic insights for deploying

Quantitative Proteomics: The SILAC Workflow

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the gold standard for quantitative proteomics.[2][3] By metabolically incorporating

Mechanistic Principles

Trypsin, the protease of choice for bottom-up proteomics, cleaves C-terminal to Arginine (Arg) and Lysine (Lys).[3] By replacing natural Arg/Lys with

Table 1: Common

| Amino Acid | Label Configuration | Mass Shift ( | Application |

| L-Lysine | +6.0201 Da | Standard 2-plex SILAC | |

| L-Arginine | +6.0201 Da | Standard 2-plex SILAC | |

| L-Arginine | +10.0083 Da | Triple SILAC (Medium/Heavy) | |

| L-Tyrosine | +9.0302 Da | Signal Transduction (Phospho-Tyr) |

The "Arginine-to-Proline" Artifact

A critical causality often overlooked is the metabolic conversion of excess Arginine to Proline via the ornithine pathway.

-

Problem: If

C -

Solution: Titrate Arginine concentration to the minimum required for growth (usually

28 mg/L for HeLa cells) or use Proline-auxotrophic cell lines.

Experimental Protocol: 2-Plex SILAC

Objective: Compare protein expression between Drug-Treated (Heavy) and Control (Light) cells.

-

Adaptation Phase: Culture cells in "Heavy" media (

C-

Validation: Check incorporation efficiency >95% via MS analysis of a test aliquot.

-

-

Perturbation: Treat "Heavy" cells with drug candidate; treat "Light" cells with vehicle (DMSO).

-

Lysis & Mixing: Lyse cells in denaturing buffer (e.g., 8M Urea). Quantify protein concentration (BCA assay). Mix Light and Heavy lysates at exactly 1:1 ratio.

-

Why here? Mixing before digestion removes variability from pipetting, digestion efficiency, and LC injection.

-

-

Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin (1:50 enzyme:protein ratio) overnight.

-

LC-MS/MS: Analyze using high-resolution MS (e.g., Orbitrap).

-

Data Analysis: Calculate Heavy/Light (H/L) ratios for each peptide.

Visualization: SILAC Workflow

Caption: Figure 1: SILAC workflow ensuring minimal technical variance by mixing samples immediately after lysis.

Metabolic Flux Analysis ( C-MFA)

While static metabolomics measures concentration,

Tracer Selection Logic

The choice of

-

[U-

C -

[1,2-

C -

[U-

C

Protocol: Steady-State C-MFA

-

Media Prep: Prepare glucose-free/glutamine-free media and reconstitute with specific

C-tracer. -

Labeling: Switch cells to labeled media.

-

Critical Step: Determine "Isotopic Steady State." For glycolysis, this is minutes; for TCA cycle amino acids, it may be 24-48 hours.

-

-

Quenching: Rapidly wash cells with ice-cold saline and quench metabolism using -80°C 80% Methanol.

-

Why? Prevents turnover of ATP and labile metabolites during harvesting.

-

-

Derivatization & GC-MS: Derivatize amino acids (e.g., TBDMS) to make them volatile. Analyze Mass Isotopomer Distributions (MIDs).[5]

-

Computational Modeling: Use software (e.g., INCA, Metran) to fit the MIDs to a metabolic network map using the Elementary Metabolite Unit (EMU) framework.

Visualization: Carbon Atom Mapping

Caption: Figure 2: Fate of carbon atoms from [1,2-13C] Glucose. Loss of C1 (blue dot) indicates flux through the Oxidative PPP.

Structural Biology: Methyl-TROSY NMR

For large proteins (>100 kDa), traditional uniform

The Methyl-TROSY Effect

Methyl groups (

-

Isoleucine (

1) -

Leucine (

1, -

Valine (

1,

This technique, combined with Transverse Relaxation-Optimized Spectroscopy (TROSY), allows for the observation of side-chain dynamics in membrane proteins and large complexes (e.g., the Proteasome).

References

-

Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3][7] Molecular & Cellular Proteomics. Link

-

Antoniewicz, M. R. (2018).[8] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. Link

-

Ruschak, A. M., & Kay, L. E. (2010). Methyl groups as probes of structure and dynamics in protein NMR spectroscopy. Journal of Biomolecular NMR. Link

-

Bermejo-Alvarez, P., et al. (2010). 13C-metabolic flux analysis of embryo metabolism. Analytical Chemistry. Link

-

Cambridge Isotope Laboratories. (2023). SILAC Protein Quantitation Kits & Reagents. Link

Sources

- 2. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ckgas.com [ckgas.com]

- 8. semanticscholar.org [semanticscholar.org]

DL-Alanine-3-13C for studying amino acid metabolism

Technical Deep Dive: DL-Alanine-3-13C in Metabolic Flux Analysis

Part 1: Introduction & Chemical Basis

The Isotopic Probe: DL-Alanine-3-13C

DL-Alanine-3-13C is a stable isotope-labeled racemic mixture of alanine where the methyl carbon (position 3) is replaced with Carbon-13 (

In standard metabolic flux analysis (MFA), carboxyl carbons are frequently lost as

The "DL" Factor: A Dual-System Probe The use of a racemic mixture (DL) rather than pure L-alanine is a critical experimental choice that requires specific justification. It serves two primary high-level applications:

-

Host-Microbiome Interaction: L-Alanine is metabolized by the mammalian host via Alanine Transaminase (ALT). D-Alanine is selectively utilized by gut microbiota for peptidoglycan cell wall synthesis or metabolized by specific mammalian D-amino acid oxidases (DAAO).

-

Cost-Effective Total Flux: For broad metabolic screening where stereospecificity is secondary to total carbon pool turnover, DL-mixtures provide a cost-efficient alternative, provided the investigator accounts for D-isomer accumulation or excretion.

Part 2: Metabolic Fate & Pathways[3][4]

The utility of DL-Alanine-3-13C relies on the bifurcation of its metabolism based on stereochemistry.

L-Alanine-3-13C Pathway (Mammalian Dominant)

-

Entry: Transported via ASCT1/2 or SNAT transporters.

-

Transamination: Converted to Pyruvate-3-13C by Alanine Transaminase (ALT/GPT).

-

TCA Entry (The Critical Junction):

-

Oxidative: Pyruvate-3-13C

Acetyl-CoA-2-13C (via PDH). This enters the TCA cycle, labeling Citrate at specific positions. -

Anaplerotic: Pyruvate-3-13C

Oxaloacetate-3-13C (via Pyruvate Carboxylase).

-

D-Alanine-3-13C Pathway (Microbial/Specialized)

-

Bacterial Fate: Incorporated directly into the pentapeptide side chain of peptidoglycan (cell wall).

-

Mammalian Fate (DAAO): In the kidney and brain, D-Amino Acid Oxidase (DAAO) converts D-Alanine to Pyruvate, Ammonia, and Hydrogen Peroxide (

). This pathway is often used to study oxidative stress or renal toxicity.

Visualization: The Bifurcated Metabolic Map

Caption: Metabolic bifurcation of DL-Alanine-3-13C. L-isomer fuels TCA; D-isomer targets bacteria or ROS.

Part 3: Experimental Protocol (LC-MS Flux Analysis)

Objective: To quantify the fractional enrichment of downstream metabolites (Pyruvate, Lactate, TCA intermediates) following DL-Alanine-3-13C administration.

Pre-requisite: Ensure your LC-MS method can distinguish between D and L isomers if chiral separation is required (using a chiral column like Astec CHIROBIOTIC). If total pool enrichment is the goal, a standard C18 column is sufficient.

Step 1: Experimental Setup & Dosing

-

Cell Culture: Seed cells (e.g., HEK293, HepG2) in 6-well plates.

-

Tracer Media Preparation: Reconstitute DL-Alanine-3-13C in glucose-free/glutamine-free DMEM (or relevant media) to a final concentration of 0.5 - 2.0 mM.

-

Expert Insight: If studying glucose independence, ensure Alanine is the sole carbon source. If studying anaplerosis, maintain physiological glucose (5 mM).

-

-

Pulse Labeling: Replace standard media with Tracer Media. Incubate for 1h, 6h, or 24h depending on metabolic turnover rates.

Step 2: Quenching & Extraction (The "Stop" Signal)

Metabolism is fast. Poor quenching leads to artifactual data.

-

Rapid Wash: Aspirate media. Wash once with ice-cold saline (0.9% NaCl) . Do not use PBS if analyzing phosphates (ion suppression).

-

Quench: Immediately add 80% Methanol / 20% Water (pre-chilled to -80°C). Use 1 mL per

cells. -

Scrape & Collect: Scrape cells on dry ice. Transfer lysate to Eppendorf tubes.

-

Lysis: Vortex vigorously (30s). Freeze-thaw cycle (Liquid

-

Clarify: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

Step 3: LC-MS/MS Acquisition

-

Instrument: Q-Exactive or Triple Quadrupole (QQQ).

-

Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar amino acids and TCA intermediates.

-

Column: ZIC-pHILIC (Merck) or Amide XBridge (Waters).

-

-

Mass Spec Settings:

-

Mode: Negative Ion Mode (for TCA intermediates), Positive Ion Mode (for Amino Acids).

-

Scan Range: 70–1000 m/z.

-

Part 4: Data Presentation & Analysis

Calculating Fractional Enrichment

Raw data from the mass spectrometer provides ion intensities for isotopologues (

Table 1: Expected Mass Shifts for Key Metabolites (Alanine-3-13C Precursor)

| Metabolite | Parent Mass (M+0) | Expected Shift (M+1) | Pathway Indicator |

| Alanine | 89.047 | +1.003 Da | Direct uptake of tracer |

| Pyruvate | 87.011 | +1.003 Da | Transamination (ALT/DAAO) |

| Lactate | 89.024 | +1.003 Da | LDH Activity (Warburg Effect) |

| Citrate | 191.019 | +1.003 (via PC) / +1.003 (via PDH) | TCA Cycle Entry |

| Glutamate | 146.045 | +1 or +2 Da | TCA Cycle Turnover (multiple turns) |

Part 5: Analytical Modalities (NMR vs. MS)

While Mass Spectrometry (MS) is the workhorse for flux analysis, Nuclear Magnetic Resonance (NMR) offers unique advantages for DL-Alanine-3-13C.

1. Proton-Decoupled 13C-NMR:

-

Advantage: Can distinguish the position of the label without fragmentation.

-

Chemical Shift: The methyl carbon (

) of alanine resonates at ~17.0 ppm .[1] Upon conversion to Pyruvate-3-13C, the shift moves to ~27.0 ppm . -

Application: This is the gold standard for verifying the purity of the DL-mixture and ensuring no label scrambling occurred during storage.

2. Hyperpolarized MRI (Contextual Note):

While [1-13C]Pyruvate is the clinical standard for hyperpolarized MRI, [1-13C]Alanine is often used as a contrast agent to image the reverse reaction (Alanine

Part 6: References

-

BenchChem. (2025).[1][2] D-Alanine-3-13C Based Metabolic Flux Analysis. Retrieved from

-

National Institutes of Health (NIH). (2026). Comparative evaluation of hyperpolarized [13C]pyruvate and [13C]lactate for imaging neuronal and glioma metabolism. PubMed Central. Retrieved from

-

Cambridge Isotope Laboratories. (2025). L-Alanine (13C3, 99%; 15N, 99%) Product Specification.[3] Retrieved from

-

Proceedings of the National Academy of Sciences (PNAS). (2008). Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. Retrieved from

-

Vanderbilt University. (2024). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Retrieved from

Sources

Metabolic Tracing with DL-Alanine-3-13C: Dual-Pathway Flux Analysis in Microbial and Mammalian Systems

Executive Summary

DL-Alanine-3-13C is a stable isotope tracer comprising a racemic mixture of L- and D-enantiomers, labeled at the methyl carbon (

This guide details the technical application of DL-Alanine-3-13C for two distinct but often overlapping objectives:

-

L-Alanine Fate: Tracing central carbon metabolism (TCA cycle, Gluconeogenesis) via the Pyruvate node.

-

D-Alanine Fate: Probing bacterial cell wall synthesis (peptidoglycan dynamics) or mammalian D-amino acid oxidase (DAAO) activity.

Part 1: Chemical & Isotopic Properties[2][3][4][5]

The Tracer Profile

-

Chemical Formula:

-

Label Position: Carbon-3 (Methyl group).[2]

-

Enrichment: Typically >99 atom %

. -

Racemic Composition: ~50% L-Alanine / ~50% D-Alanine.

The "Methyl-Tag" Advantage

Unlike C1-labeled substrates (which are frequently lost as

Part 2: Metabolic Fate & Pathway Mapping

The utility of DL-Alanine-3-13C lies in its bifurcation. The L-isomer is rapidly transaminated to pyruvate, while the D-isomer follows a slower, organism-dependent oxidative or synthetic pathway.

The Bifurcation Logic

-

Pathway A (L-Isomer): Enters the cytosolic pyruvate pool via Alanine Transaminase (ALT/GPT). From there, it tracks glycolysis/gluconeogenesis balance and mitochondrial oxidation.

-

Pathway B (D-Isomer - Bacteria): Directly incorporated into the peptidoglycan layer (cell wall) via D-Ala-D-Ala ligase, serving as a specific marker for bacterial growth and antibiotic resistance.

-

Pathway C (D-Isomer - Mammals): Metabolized in the kidney/brain by D-Amino Acid Oxidase (DAAO) into Pyruvate, Ammonia, and

.[3]

Visualization of Metabolic Flux

The following diagram illustrates the differential fate of the C3 label in a mixed system (e.g., gut microbiome or infection model).

Figure 1: Differential metabolic fate of DL-Alanine-3-13C. Note the divergence where L-Ala fuels the TCA cycle (Red) while D-Ala targets bacterial cell walls (Green) or is oxidized by DAAO.

Part 3: Analytical Methodologies

Differentiating Anaplerosis vs. Oxidation

A critical application of the C3 label is distinguishing how pyruvate enters the TCA cycle.

| Entry Enzyme | Pathway | Carbon Transition | Resulting Label Position |

| Pyruvate Dehydrogenase (PDH) | Oxidation | Pyr(C3) | Methyl group of Acetyl-CoA |

| Pyruvate Carboxylase (PC) | Anaplerosis | Pyr(C3) | Methylene group of OAA |

Why this matters: In gluconeogenic tissues (liver) or cancer cells, the ratio of PC/PDH flux is a key determinant of metabolic plasticity. The C3 label allows this calculation via isotopomer analysis (NMR) or mass isotopologue distribution (MS).[4]

NMR vs. Mass Spectrometry Readouts

| Feature | NMR Spectroscopy ( | Mass Spectrometry (GC/LC-MS) |

| Detection Basis | Magnetic environment of the | Mass-to-charge ratio (m/z) shift. |

| Key Signal | ~17-19 ppm (Alanine C3)~26 ppm (Pyruvate C3) | M+1 shift in Alanine/Pyruvate fragments. |

| Isomer Specificity | Can resolve D vs L if chiral shift reagents are used. | Requires chiral column chromatography to separate D/L. |

| Sensitivity | Lower (requires mM concentrations or hyperpolarization). | High (picomolar sensitivity). |

Part 4: Experimental Protocol (Mammalian Co-Culture)

Scenario: Investigating metabolic crosstalk in a hepatocyte cell line infected with bacteria, using DL-Alanine-3-13C to trace host TCA flux and bacterial proliferation simultaneously.

Workflow Diagram

Figure 2: Experimental workflow for dual-tracing using DL-Alanine-3-13C. The extraction phase separates soluble TCA metabolites (Host) from insoluble peptidoglycan (Bacteria).

Step-by-Step Methodology

1. Media Preparation:

-

Use custom DMEM/RPMI lacking Alanine.

-

Add DL-Alanine-3-13C to a final concentration of 1-5 mM.

-

Critical Control: Run a parallel plate with unlabeled DL-Alanine to establish natural abundance baselines.

2. Incubation & Quenching:

-

Incubate cells for steady-state (typically 12-24h) or kinetic timepoints (0, 15, 30, 60 min).

-

Quench: Rapidly wash with ice-cold saline, then add 80% MeOH (pre-chilled to -80°C). This stops all enzymatic activity immediately, preventing L

Pyruvate interconversion during harvest.

3. Extraction & Separation:

-

Perform a chloroform/methanol/water extraction.

-

Supernatant (Polar): Contains free amino acids, pyruvate, and TCA intermediates (Citrate, Malate).

-

Pellet (Insoluble): Contains proteins and bacterial peptidoglycan. To access the D-Alanine in the cell wall, perform acid hydrolysis (6N HCl, 110°C, 24h) on the pellet.

4. Derivatization (GC-MS):

-

For Soluble Metabolites: Use MTBSTFA (TBDMS derivatives). This is preferred over TMS because the TBDMS fragments are more stable and retain the carbon backbone integrity.

-

For Chiral Separation: If distinguishing free D-Ala vs L-Ala in the supernatant is required, use a chiral column (e.g., Chirasil-L-Val) or chiral derivatizing agent (e.g., Marfey’s reagent) before LC-MS analysis.

Part 5: Data Interpretation & Calculation[4][9]

Mass Isotopomer Distribution (MID)

For a metabolite

Equation for Fractional Enrichment (

Correcting for the "D" Background

If your system (e.g., mammalian cells) does not metabolize D-Alanine efficiently, the D-isomer acts as an inert pool in the media.